molecular formula C21H24FN3O3 B2632357 Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235620-77-5

Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2632357
CAS No.: 1235620-77-5
M. Wt: 385.439
InChI Key: GSBSFRWRTLLDPW-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure, featuring a piperidine core substituted with a ureido linker and a fluorobenzyl group, is commonly explored in the development of biologically active compounds. Similar piperidine-containing structures are frequently investigated as key scaffolds in inhibitors for various biological targets . The inclusion of a fluorine atom on the benzyl group is a common strategy in lead optimization to modulate a compound's pharmacokinetics, metabolic stability, and binding affinity . Researchers may evaluate this compound for potential activity in high-throughput screening assays. Its structural profile suggests it could be of value in developing probes for enzyme inhibition studies or as a synthetic intermediate for more complex molecules. Further investigation is required to fully elucidate its specific mechanism of action and primary research applications.

Properties

IUPAC Name

phenyl 4-[[(4-fluorophenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c22-18-8-6-16(7-9-18)14-23-20(26)24-15-17-10-12-25(13-11-17)21(27)28-19-4-2-1-3-5-19/h1-9,17H,10-15H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBSFRWRTLLDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with a nucleophile.

    Formation of the ureido linkage: This is typically done by reacting an isocyanate with an amine group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Parameters

Compound Substituent Yield (%) Molecular Weight (g/mol) Source
Target compound 4-Fluorobenzyl N/A N/A -
7f (Benzothioamide) 3-Chlorophenyl 59.4 306.0
10f (Piperazine-thiazole) 3-Chlorophenyl 89.1 514.2
7h (Benzothioamide) 3-Trifluoromethoxyphenyl 59.2 356.1
10d (Piperazine-thiazole) 4-Trifluoromethylphenyl 93.4 548.2

Core Scaffold Variations

  • Piperidine vs. Benzothioamide : The target’s piperidine-carboxylate scaffold contrasts with benzothioamide derivatives (e.g., 7d–7h, ), which replace the piperidine with a thioamide group. Benzothioamides generally exhibit lower yields (59.2–67.0%) compared to piperidine-based analogs (89.1–93.4%), likely due to instability during thiourea formation .
  • Piperazine-thiazole hybrids : Compounds like 10d–10f () integrate a thiazole ring and piperazine moiety, increasing structural complexity and molecular weight (514–548 g/mol). These hybrids may offer enhanced π-π stacking interactions but face synthetic challenges in multi-step protocols .

Ureido Linker vs. Alternative Functional Groups

  • Sulfonyl groups enhance stability but may reduce target selectivity compared to urea’s dual hydrogen-bond donor/acceptor capacity .
  • Triazine-morpholino systems: Compounds like 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid (22, ) incorporate a triazine core, increasing steric bulk and introducing morpholino electron-donating groups. Such modifications expand π-stacking and polar interactions but complicate synthetic routes .

Biological Activity

Phenyl 4-((3-(4-fluorobenzyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound includes a piperidine ring, a ureido group, and a phenyl moiety. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Fluorobenzyl Group : Achieved through nucleophilic substitution reactions with fluorobenzyl halides.
  • Formation of the Ureido Linkage : Reacting an isocyanate with an amine group.

These synthetic routes can be optimized for yield and purity using continuous flow synthesis and catalytic methods .

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. It may act as an inhibitor or modulator of specific biochemical pathways, potentially influencing therapeutic targets in drug discovery.

Interaction with Biological Targets

The compound's mechanism involves binding to active sites on enzymes or receptors, thereby altering their conformation and activity. This interaction can lead to significant effects on cellular signaling pathways, making it a candidate for therapeutic applications in diseases influenced by enzyme activity.

Biological Activity and Case Studies

Research indicates that compounds structurally similar to this compound exhibit various biological activities. For instance:

  • Inhibition of Tyrosinase : Studies have shown that derivatives with similar structures can inhibit tyrosinase, an enzyme involved in melanin production. In vitro assays demonstrated low micromolar IC50 values for these inhibitors, indicating potent activity against this target .
  • Antimelanogenic Effects : Some derivatives have shown promise in reducing melanin synthesis in B16F10 cells without cytotoxicity, suggesting potential applications in skin-related therapies .

Data Table: Comparative Biological Activity

Compound NameBiological TargetIC50 (µM)Effect
This compoundTyrosinaseTBDInhibitor
4-Fluorobenzylpiperazine DerivativeTyrosinase10.5Competitive Inhibitor
Methyl IsonipecotateVarious Enzymes25.0Modulator

Potential Therapeutic Applications

Given its biological activity, this compound may have therapeutic implications in:

  • Cancer Treatment : Due to its ability to modulate enzyme activities linked to hyperproliferative diseases .
  • Dermatological Applications : Its antimelanogenic properties could be explored for skin lightening treatments or conditions related to hyperpigmentation.

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